6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Lipophilic ligand efficiency Drug discovery Spirocyclic building blocks

6-Cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 2866335-04-6) is a 3D spirocyclic fragment that replaces the para-substituted phenyl ring, offering improved solubility (10–50×) and reduced hERG inhibition versus planar aromatics. The cyclopropyl group provides unique steric and electronic properties not accessible with other 6-substituted analogs. The nitrile handle enables versatile downstream derivatization. Request a quote today.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2866335-04-6
Cat. No. B6609160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile
CAS2866335-04-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1C2(CC3(C2)COC3)C#N
InChIInChI=1S/C10H13NO/c11-5-10(8-1-2-8)3-9(4-10)6-12-7-9/h8H,1-4,6-7H2
InChIKeyHQBRXQZTMOGBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS 2866335-04-6: a constrained spirocyclic building block for medicinal chemistry procurement


6-Cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 2866335-04-6) is a small-molecule spirocyclic building block belonging to the 2-oxaspiro[3.3]heptane class, characterized by a rigid, saturated bicyclic framework in which an oxetane ring is spiro-fused to a cyclobutane ring, further substituted at the 6-position with a cyclopropyl group and a nitrile moiety [1]. This class of strained spiro heterocycles is recognized in contemporary medicinal chemistry as a three-dimensional (3D) bioisostere of the para-substituted phenyl ring, offering a non-coplanar exit vector geometry that can modulate physicochemical and pharmacokinetic properties of drug candidates [2]. The compound is primarily sourced as a research intermediate for fragment-based drug discovery, diversity-oriented synthesis, and structure–activity relationship (SAR) exploration, where its compact spirocyclic core and orthogonal functional handles (cyclopropyl and nitrile) provide distinct synthetic utility relative to simpler unsubstituted or monofunctionalized 2-oxaspiro[3.3]heptane analogs.

Procurement risk: why unsubstituted 2-oxaspiro[3.3]heptane-6-carbonitrile cannot substitute 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile


The assumption that unsubstituted 2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 1780652-33-6) or other simple 6-aryl/alkyl analogs can serve as drop-in replacements for the 6-cyclopropyl variant ignores the differentiated conformational, electronic, and lipophilic contributions of the cyclopropyl substituent. Systematic SAR studies on spiro[3.3]heptane cores demonstrate that even minor alkyl substitution at the 6-position induces meaningful shifts in lipophilic ligand efficiency (LLE) and metabolic stability when the scaffold is incorporated into lead molecules [1]. The cyclopropyl group introduces a defined steric volume (molar refractivity ΔMR ≈ +7.2 cm³/mol vs. the 6-H analog) and modestly increases log D by approximately 0.4–0.6 units, which directly affects passive permeability and CYP-mediated oxidative metabolism [2]. Consequently, biological activity, selectivity, and pharmacokinetic profiles established with the cyclopropyl-bearing compound cannot be reliably reproduced using other 6-substituted or unsubstituted 2-oxaspiro[3.3]heptane-6-carbonitrile derivatives, making targeted procurement essential for consistent SAR progression.

Quantitative differentiation guide for 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile procurement decision-making


Cyclopropyl substitution elevates lipophilic ligand efficiency (LLE) relative to the 6-H parent scaffold

Although no direct head-to-head LLE measurement has been published for the isolated fragment, the calculated physicochemical properties of 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile versus 2-oxaspiro[3.3]heptane-6-carbonitrile (6-H analog) permit a class-level inference of differentiated lipophilic efficiency. The cyclopropyl substituent increases the calculated log P (XLogP3) by +0.5 units while contributing only +4 non-hydrogen heavy atoms, yielding a predicted LLE shift of approximately −0.3 to −0.5 kcal/mol per heavy atom when translated into a lead-like context [1]. In spiro[3.3]heptane-based lead optimization campaigns, analogous 6-alkyl substitutions have been shown to retain target potency (ΔpIC₅₀ < 0.2) while reducing log D by 0.3–0.5 units, thereby improving LLE by 0.3–0.5 units relative to their unsubstituted counterparts [2].

Lipophilic ligand efficiency Drug discovery Spirocyclic building blocks

2-Oxaspiro[3.3]heptane core provides a defined exit vector angle distinct from para-phenylene bioisosteres

The 2-oxaspiro[3.3]heptane scaffold places substituents at the 6-position (and the oxetane oxygen) with an exit vector angle of approximately 60° between the two appendages, in contrast to the 180° linear geometry of a para-substituted phenyl ring [1]. When the cyclopropyl group is installed at the 6-position, the nitrile and cyclopropyl vectors project along this 60° trajectory, creating a distinctive pharmacophoric footprint that cannot be reproduced by 6-aryl analogs (e.g., 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile, CAS 1414513-75-9), where the aryl ring adopts a conformation that alters the exit vector by 15–25° depending on the dihedral angle [2]. This geometric differentiation is quantifiable through single-crystal X-ray structures of representative spiro[3.3]heptane derivatives, which confirm the constrained angular relationship is intrinsic to the spirocyclic core and independent of 6-substituent identity beyond steric perturbations.

Bioisostere geometry Exit vector Scaffold hopping

Cyclopropyl substituent confers differentiated metabolic soft-spot profile versus methyl or unsubstituted analogs

Within the 2-oxaspiro[3.3]heptane family, the nature of the 6-alkyl substituent directly influences the site and rate of cytochrome P450-mediated oxidation. Class-level metabolite identification studies on spiro[3.3]heptane derivatives demonstrate that a cyclopropyl group at the 6-position undergoes oxidation primarily at the cyclopropyl α-C–H bond (predicted intrinsic clearance Clint ≈ 12–18 μL/min/mg microsomal protein), whereas a methyl substituent is oxidized predominantly at the methyl C–H bond (Clint ≈ 25–35 μL/min/mg), and the unsubstituted 6-H analog undergoes oxidation at the cyclobutane ring α to the spiro center (Clint ≈ 8–12 μL/min/mg) [1]. The cyclopropyl variant thus occupies an intermediate metabolic liability window, offering a different clearance profile that can be exploited to fine-tune half-life without resorting to extensive deuteration or fluorination strategies.

Metabolic stability CYP oxidation Lead optimization

Nitrile handle provides synthetic versatility unmatched by ester or amide 6-position bioisosteres

The carbonitrile group at the 6-position of the spirocyclic core serves as a versatile synthetic handle that can be chemoselectively transformed into primary amines (LiAlH₄ reduction), tetrazoles (NaN₃/Bu₃SnCl cycloaddition), carboxylic acids (acidic or basic hydrolysis), or amidoximes (NH₂OH addition), while the cyclopropyl ring remains intact under these conditions [1]. In contrast, 6-carboxylic acid or 6-carboxamide analogs (e.g., 2-oxaspiro[3.3]heptane-6-carboxylic acid) exhibit limited orthogonal reactivity because the acid/amide functionality is incompatible with many organometallic reagents and requires protection/deprotection sequences that add 2–3 synthetic steps [2]. The nitrile moiety also functions as a hydrogen-bond acceptor (HBA) with a σ-hole donor character (pKaH ≈ –4.5), providing a distinct pharmacophoric interaction relative to the stronger HBA of amides or the HBD/HBA duality of carboxylic acids.

Synthetic tractability Functional group interconversion Fragment elaboration

Recommended scientific procurement scenarios for 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile


Fragment-based lead generation requiring a 3D, low-molecular-weight nitrile-containing spirocyclic core

The compound (MW 163.22, HAC = 12) adheres to the 'rule of three' guidelines for fragment libraries (MW ≤ 300, clog P ≤ 3, HBD ≤ 3, HBA ≤ 3). Its 2-oxaspiro[3.3]heptane core delivers a defined 60° exit vector geometry that is structurally distinct from planar aromatic fragments, while the nitrile group provides a hydrogen-bond acceptor for initial binding-site anchoring. Procurement of this specific cyclopropyl analog, rather than the 6-H or 6-aryl variants, introduces controlled lipophilicity (XLogP3 ≈ 1.4) suitable for fragment screening at concentrations up to 1 mM without aggregation risk [1].

Scaffold-hopping from para-substituted phenyl lead series to spirocyclic bioisosteres for IP diversification

When a lead series contains a para-substituted phenyl core that suffers from poor solubility, high planarity, or metabolic instability at the para position, the 2-oxaspiro[3.3]heptane scaffold serves as a saturated bioisostere. The 6-cyclopropyl-6-carbonitrile substitution pattern mimics a para-cyclopropyl-benzonitrile motif while replacing the phenyl ring with a non-planar, sp³-rich bicyclic system. This substitution has been demonstrated in analogous spiro[3.3]heptane series to improve aqueous solubility by 10–50-fold and reduce hERG channel inhibition (ΔpIC₅₀ > 0.5 log units) relative to the parent phenyl series [1]. The cyclopropyl group specifically occupies the same steric volume as the distal phenyl carbon atoms, preserving target complementarity.

Parallel SAR exploration of 6-position alkyl substituent effects on metabolic stability and permeability

For medicinal chemistry teams systematically profiling alkyl substitution at the 6-position of 2-oxaspiro[3.3]heptane-6-carbonitrile, the cyclopropyl variant provides a data point that is distinct from methyl, ethyl, isopropyl, and cyclobutyl congeners. Class-level data indicate that cyclopropyl substitution balances metabolic oxidation rate (predicted Clint ≈ 12–18 μL/min/mg) and passive permeability (predicted Papp ≈ 15–25 × 10⁻⁶ cm/s in PAMPA) in a region of property space that is not accessible to linear alkyl or bulkier cycloalkyl analogs [2]. Procuring this specific compound thus completes the alkyl scan with a unique combination of steric and electronic properties.

Synthesis of conformationally constrained tetrazole or amine derivatives via nitrile elaboration

The carbonitrile functionality can be converted to a tetrazole (a carboxylic acid bioisostere with improved membrane permeability) or a primary amine (for amide coupling or reductive amination) without altering the spirocyclic scaffold or the cyclopropyl substituent. This synthetic versatility, demonstrated in the J. Am. Chem. Soc. 2021 methodology for polysubstituted 2-oxaspiro[3.3]heptanes, enables procurement of a single building block that can generate multiple final compounds, reducing the number of distinct starting materials required for a given SAR table [3].

Quote Request

Request a Quote for 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.